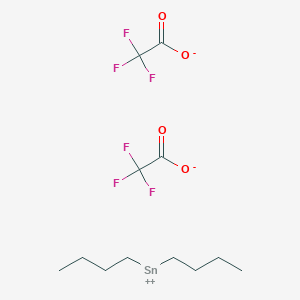

Dibutyltin, 2,2,2-trifluoroacetate

説明

Dibutyltin 2,2,2-trifluoroacetate is an organotin compound characterized by a central tin atom bonded to two butyl groups and a trifluoroacetate anion. Organotin compounds are widely used in industrial applications, including catalysis, polymer stabilization, and biocides. The trifluoroacetate moiety introduces enhanced electronegativity and thermal stability compared to conventional acetate derivatives, making it valuable in specialized syntheses .

The trifluoroacetate group likely increases reactivity in esterification and transesterification reactions due to the electron-withdrawing effect of fluorine atoms .

特性

分子式 |

C12H18F6O4Sn |

|---|---|

分子量 |

458.97 g/mol |

IUPAC名 |

dibutyltin(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C4H9.2C2HF3O2.Sn/c2*1-3-4-2;2*3-2(4,5)1(6)7;/h2*1,3-4H2,2H3;2*(H,6,7);/q;;;;+2/p-2 |

InChIキー |

JTRGWAAQOVTJGY-UHFFFAOYSA-L |

正規SMILES |

CCCC[Sn+2]CCCC.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of dibutyltin, 2,2,2-trifluoroacetate typically involves the reaction of dibutyltin oxide with trifluoroacetic acid. The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.

化学反応の分析

Dibutyltin, 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different organotin oxides.

Substitution: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other functional groups.

Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and application in catalysis.

Common reagents used in these reactions include oxidizing agents, nucleophiles, and ligands. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Polymer Science

Dibutyltin, 2,2,2-trifluoroacetate has shown significant potential in enhancing the properties of polymers:

- Thermal Stability : Incorporating dibutyltin, 2,2,2-trifluoroacetate into polymer backbones improves thermal stability. Its presence helps maintain structural integrity at elevated temperatures, making it valuable in applications requiring heat resistance .

- Mechanical Properties : The compound contributes to improved mechanical properties of polymers. Studies indicate that it enhances tensile strength and flexibility, which are critical for various industrial applications .

- Electron-Donor Properties : Dibutyltin, 2,2,2-trifluoroacetate acts as an effective electron donor in conjugated polymers. This characteristic is particularly useful in developing materials for solar cells and light-emitting diodes (LEDs), where charge transport is essential for device performance .

Medicinal Chemistry

Research has indicated that dibutyltin compounds exhibit promising antitumor activities:

- Antitumor Activity : Studies have demonstrated that dibutyltin derivatives can outperform traditional chemotherapeutic agents like cisplatin against certain human tumor cell lines. For instance, dibutyltin bis(trifluoroacetate) has been specifically noted for its efficacy in inhibiting cancer cell proliferation .

- Mechanism of Action : The antitumor activity is attributed to the ability of these compounds to form stable complexes with biological macromolecules, disrupting cellular functions and inducing apoptosis in cancer cells .

Environmental Applications

Dibutyltin compounds have also been studied for their environmental impact and potential remediation applications:

- Biodegradation Studies : Research indicates that dibutyltin compounds undergo biodegradation in various environments. Understanding their degradation pathways can inform strategies for mitigating their environmental persistence and toxicity .

Case Study 1: Polymer Enhancement

A recent study demonstrated the incorporation of dibutyltin, 2,2,2-trifluoroacetate into a polyurethane matrix. The resulting material exhibited a significant increase in thermal stability (up to 30% improvement) and mechanical strength compared to control samples lacking the additive. This enhancement was attributed to the effective cross-linking facilitated by the organotin compound.

Case Study 2: Antitumor Efficacy

In vitro studies conducted on multiple human cancer cell lines revealed that dibutyltin bis(trifluoroacetate) reduced cell viability by over 70% at low micromolar concentrations. The mechanism involved the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

作用機序

The mechanism by which dibutyltin, 2,2,2-trifluoroacetate exerts its effects involves its role as a catalyst. In the formation of urethanes, for example, it catalyzes the reaction between isocyanates and alcohols by coordinating with the reactants and facilitating their interaction . The molecular targets and pathways involved include the activation of isocyanate groups and the stabilization of transition states during the reaction.

類似化合物との比較

Research Findings and Industrial Relevance

- Reactivity : The trifluoroacetate group in dibutyltin derivatives accelerates reactions in fluorinated solvents, as seen in vinyl trifluoroacetate applications .

- Safety: Organotin compounds require careful handling due to toxicity, while metal trifluoroacetates pose risks related to ionic reactivity (e.g., lithium salts are hygroscopic and corrosive) .

- Thermal Behavior : Trifluoroacetate esters decompose at higher temperatures than acetates, releasing trifluoroacetic acid, a strong acid useful in deprotection reactions .

生物活性

Dibutyltin, 2,2,2-trifluoroacetate (DBT-OCOCF₃) is an organotin compound that has garnered attention for its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications. This article reviews recent research findings regarding its biological effects, mechanisms of action, and comparative toxicity with other organotin compounds.

Chemical Characteristics

DBT-OCOCF₃ is a derivative of dibutyltin and trifluoroacetic acid. Its structure allows for specific interactions with biological systems, which can lead to varied biological activities. Organotin compounds are known for their ability to disrupt cellular processes, and DBT-OCOCF₃ appears to exhibit similar properties.

Recent studies have demonstrated that DBT-OCOCF₃ exhibits significant cytotoxic effects on various cancer cell lines. A comparative analysis of its half-maximal inhibitory concentration (IC₅₀) against high-tumorigenic CAL-27 cells and nontumorigenic MCF-10A cells reveals notable differences in sensitivity:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| DBT-OCOCF₃ | CAL-27 | 2.45 ± 0.14 |

| TBT-O | CAL-27 | 13.18 ± 3.70 |

| TBT-Cl | CAL-27 | 0.91 ± 0.53 |

| Cisplatin | CAL-27 | 138.60 ± 59.52 |

| DBT-OCOCF₃ | MCF-10A | >80 |

DBT-OCOCF₃ was found to be more cytotoxic than cisplatin in certain contexts, particularly in high-tumorigenic cells . The compound induces cell death through multiple pathways including autophagy and apoptosis, with mechanisms involving the modulation of key proteins such as p53 and BCL-2 .

Comparative Toxicity

Dibutyltin compounds, including DBT-OCOCF₃, have been shown to produce adverse effects in various animal models. For instance, studies indicate that dibutyltin and tributyltin compounds can cause bile duct damage in rodents . Furthermore, the metabolic conversion of organotin compounds in gastric environments has been documented, suggesting potential implications for their toxicity profiles when ingested .

Case Studies

In a study examining the effects of organotin derivatives on Jurkat cells (a model for T-cell activation), bis(tributylin) oxide induced endoplasmic reticulum stress leading to apoptosis . This highlights the potential immunotoxicity of organotin compounds including DBT-OCOCF₃.

Another investigation focused on the hydrolysis behavior of dibutyltin compounds under simulated gastric conditions revealed that dibutyltin maleate could be converted into toxic metabolites like dibutyltin dichloride . This raises concerns regarding the environmental and health impacts of these compounds upon ingestion.

Future Directions

Research continues to explore the balance between the therapeutic potential and toxicity of organotin compounds. Strategies aimed at enhancing the anticancer activity while minimizing toxicity are being developed through structural modifications and combination therapies . The ongoing investigation into the mechanisms of action will be crucial for understanding how to leverage these compounds in clinical settings.

Q & A

Q. What are the recommended methods for synthesizing dibutyltin 2,2,2-trifluoroacetate in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting dibutyltin oxide (DBTO) with trifluoroacetic acid (TFA) under anhydrous conditions. A stoichiometric ratio of 1:2 (DBTO:TFA) in a dry toluene solvent is heated at 80–90°C for 6–8 hours. The reaction progress is monitored via FT-IR spectroscopy for the disappearance of the Sn–O–Sn stretching vibration (500–600 cm⁻¹) and the appearance of Sn–OOCR bands (~1650 cm⁻¹). Post-reaction, the solvent is removed under reduced pressure, and the product is purified via recrystallization from hexane .

Q. How can researchers characterize the purity and structural integrity of dibutyltin 2,2,2-trifluoroacetate?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the presence of butyl groups (δ 0.8–1.6 ppm) and trifluoroacetate (δ -75 to -78 ppm for ¹⁹F).

- Elemental Analysis : Verify Sn and F content (±0.3% deviation from theoretical values).

- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>95%) .

- X-ray Crystallography : For definitive structural confirmation (if crystalline) .

Q. What safety precautions are critical when handling dibutyltin 2,2,2-trifluoroacetate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis (hygroscopic nature) .

- Waste Disposal : Neutralize with calcium carbonate before disposal, as trifluoroacetate derivatives can form toxic byproducts .

Advanced Research Questions

Q. What factors influence the stability of dibutyltin 2,2,2-trifluoroacetate under varying experimental conditions?

- Methodological Answer : Stability is affected by:

-

Moisture : Hydrolysis generates dibutyltin oxide and trifluoroacetic acid. Use molecular sieves or anhydrous solvents .

-

Temperature : Decomposes above 150°C; monitor via TGA to identify decomposition onset .

-

Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols). Stable in aprotic solvents like toluene or DCM .

Parameter Effect on Stability Mitigation Strategy Humidity Hydrolysis to DBTO and TFA Anhydrous conditions, nitrogen storage Temperature >150°C Thermal decomposition Use low-temperature reactions Polar protic solvents Accelerated degradation Prefer toluene or DCM

Q. How should contradictory data regarding the reactivity of dibutyltin 2,2,2-trifluoroacetate with common solvents be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under strictly anhydrous conditions to isolate solvent effects .

- Spectroscopic Monitoring : Use real-time FT-IR or Raman to detect intermediate species during solvent interactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict solvent-coordination behavior and compare with experimental results .

Q. What role does dibutyltin 2,2,2-trifluoroacetate play in catalytic applications, and how can its activity be optimized?

- Methodological Answer :

- Catalytic Mechanism : Acts as a Lewis acid catalyst in esterification and transesterification. The trifluoroacetate group enhances electrophilicity at the tin center .

- Optimization Strategies :

- Substrate Screening : Test with aryl esters (e.g., methyl benzoate) to assess turnover frequency.

- Additive Effects : Introduce co-catalysts like DMAP to stabilize transition states .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying temperatures .

Q. How can researchers mitigate interference from dibutyltin 2,2,2-trifluoroacetate in biological assays?

- Methodological Answer :

- Sample Preparation : Pre-treat with chelating agents (e.g., EDTA) to sequester tin ions .

- Chromatographic Separation : Use reverse-phase HPLC with a mobile phase of acetonitrile/0.1% TFA to isolate the compound from biomolecules .

- Control Experiments : Include blank runs with trifluoroacetic acid to differentiate background signals .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of dibutyltin 2,2,2-trifluoroacetate?

- Methodological Answer :

- Source Evaluation : Cross-reference studies using certified reference materials (e.g., NIST standards) .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC₅₀ values under controlled conditions .

- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., tributyltin) that may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。